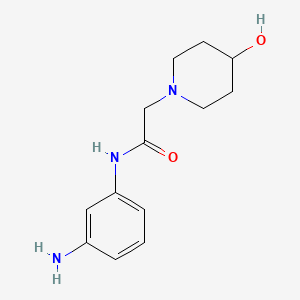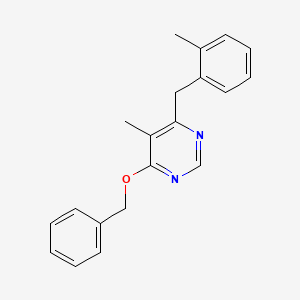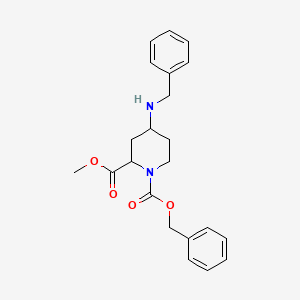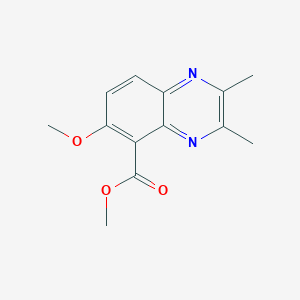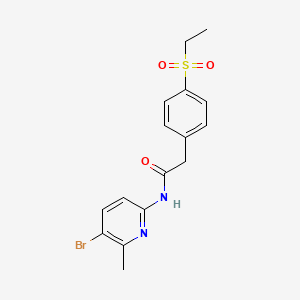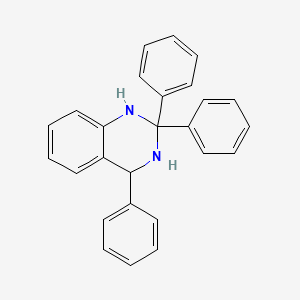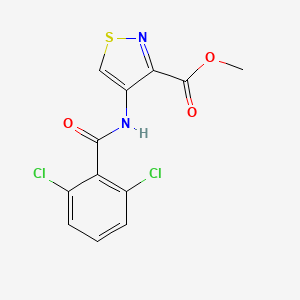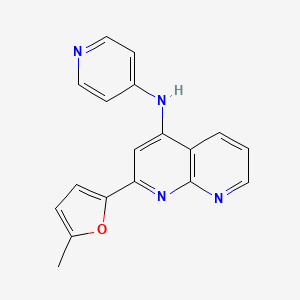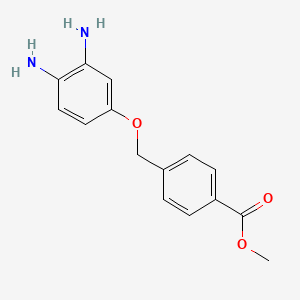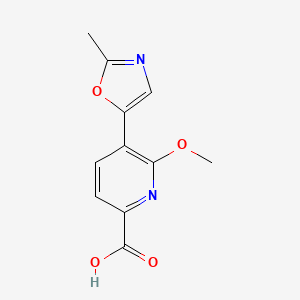
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid typically involves the construction of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the methoxy group can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
6-Methoxy-5-(1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the oxazole ring, which may influence its chemical properties.
Uniqueness
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is unique due to the presence of both the methoxy group and the methyl-substituted oxazole ring. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-5-9(17-6)7-3-4-8(11(14)15)13-10(7)16-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
VEYFKWBLVWBSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=C(N=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


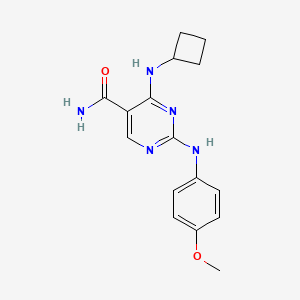
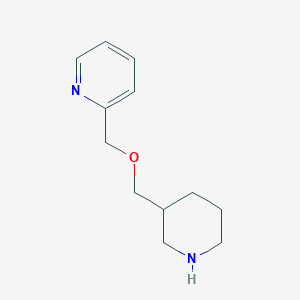
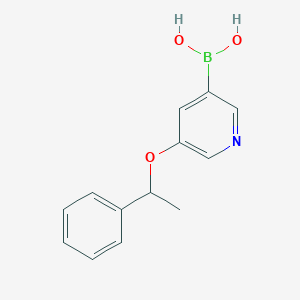
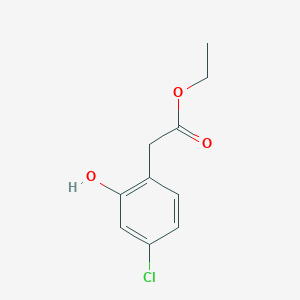
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
